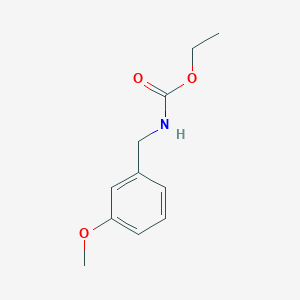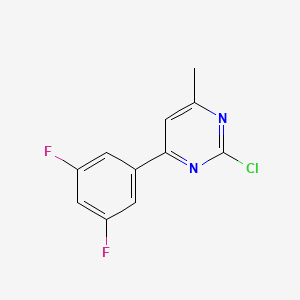![molecular formula C17H26BNO4 B8632780 [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid](/img/structure/B8632780.png)
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperidine moiety through a methylene bridge. The presence of the tert-butyl carbamate group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then coupled with a boronic acid precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed under inert atmosphere conditions with bases like potassium carbonate in solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial in its role as a protease inhibitor, where it targets the catalytic serine or threonine residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares a similar piperidine and phenyl structure but lacks the boronic acid group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative, but with a different structural framework.
Uniqueness
The uniqueness of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid lies in its combination of a boronic acid group with a piperidine moiety, which provides a versatile platform for various chemical modifications and applications. Its ability to form reversible covalent bonds with enzymes makes it particularly valuable in biochemical research and drug development.
Properties
Molecular Formula |
C17H26BNO4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BNO4/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)18(21)22/h4-6,12-13,21-22H,7-11H2,1-3H3 |
InChI Key |
REDKIMHGIZGKOR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol](/img/structure/B8632716.png)
![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)
![6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid](/img/structure/B8632736.png)
![3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8632755.png)




![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)

![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
